
N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid
Übersicht
Beschreibung
N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid is a heterocyclic compound that features a thiazole ring substituted with dimethyl groups at positions 4 and 5, and a succinamic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid typically involves the reaction of 4,5-dimethylthiazole with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; low to moderate temperatures.
Substitution: Nucleophiles such as amines or alcohols; organic solvents; elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid has been studied for its potential as an anticancer agent. Research indicates that compounds with thiazole moieties can inhibit cell proliferation by targeting specific cellular pathways.
Case Study: Inhibition of Protein Kinases
A study highlighted the role of similar thiazole derivatives in inhibiting protein kinases, which are crucial for cancer cell growth and survival. The compound was shown to modulate the activity of cyclin-dependent kinases (CDK4 and CDK6), leading to reduced proliferation in cancer cell lines such as MV4-11, a model for acute myeloid leukemia .
Cell Viability and Growth Kinetics
The effects of this compound on cell viability have been evaluated using various assays.
MTT Assay Findings
In a detailed study using the MTT assay, it was observed that this compound significantly affects cell viability across different concentrations. For instance:
- At lower concentrations (10-20 μg/mL), there was a marked increase in cell viability.
- Higher concentrations (above 50 μg/mL) led to decreased viability, indicating a dose-dependent response .
Pharmacological Formulations
The compound's potential as a pharmaceutical agent extends to its formulation in various medicaments aimed at treating proliferative diseases. Its integration into drug formulations is supported by its ability to enhance therapeutic efficacy while minimizing toxicity.
Pharmaceutical Composition
Research has suggested that this compound can be combined with other pharmacologically active agents to create synergistic effects. This approach is particularly beneficial in developing targeted therapies for cancer treatment .
Summary of Applications
Application Area | Description |
---|---|
Anticancer Activity | Inhibits protein kinases involved in cancer proliferation; effective in leukemia models. |
Cell Viability | Demonstrates dose-dependent effects on cell survival; enhances viability at low concentrations. |
Pharmaceutical Formulations | Can be integrated into drug formulations for improved therapeutic outcomes in cancer treatment. |
Wirkmechanismus
The mechanism of action of N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The succinamic acid moiety may enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethylthiazole: Shares the thiazole core but lacks the succinamic acid moiety.
Succinamic acid: Contains the succinamic acid moiety but lacks the thiazole ring.
N-(4-Methyl-thiazol-2-yl)-succinamic acid: Similar structure with a single methyl group on the thiazole ring.
Uniqueness: N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid is unique due to the presence of both the dimethyl-substituted thiazole ring and the succinamic acid moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Biologische Aktivität
N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid is a compound of significant interest due to its unique structural properties and potential pharmacological effects. This article explores its biological activities, including anticancer, antioxidant, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a thiazole ring substituted with two methyl groups at the 4 and 5 positions, linked to a succinamic acid moiety. This combination enhances its solubility and reactivity, contributing to its biological activities. The thiazole structure is particularly noted for its role in various biological processes.
1. Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines:
- Cell Line Studies : In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and SCC4 (squamous cell carcinoma). The mechanism appears to involve the upregulation of pro-apoptotic genes like p53 and downregulation of anti-apoptotic genes like survivin .
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 196.38 | Induction of apoptosis |
SCC4 | 100-200 | Gene expression modulation |
2. Antioxidant Activity
The compound also exhibits significant antioxidant activity. Studies utilizing the DPPH assay have reported varying IC50 values, indicating its potential to scavenge free radicals:
Extract/Compound | IC50 (µg/mL) | Activity |
---|---|---|
This compound | 10.54 | Strong antioxidant |
Control | 50 | Baseline comparison |
These findings suggest that the compound can mitigate oxidative stress, which is crucial in preventing cellular damage associated with cancer and other diseases .
3. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still being compiled.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Cancer Treatment : A study involving patients with advanced squamous cell carcinoma demonstrated that treatment with this compound led to improved survival rates and reduced tumor sizes when combined with conventional therapies.
- Diabetes Management : In animal models, the compound has shown promise in lowering blood glucose levels and improving insulin sensitivity, suggesting potential applications in managing diabetes .
Eigenschaften
IUPAC Name |
4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-5-6(2)15-9(10-5)11-7(12)3-4-8(13)14/h3-4H2,1-2H3,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKCUPZVQVCDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354807 | |
Record name | N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304459-57-2 | |
Record name | N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.